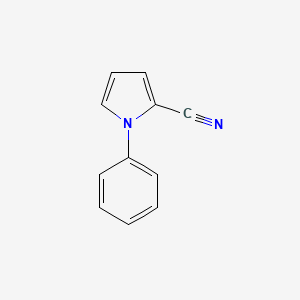

1-Phenyl-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWXPHUWGALEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Phenyl 1h Pyrrole 2 Carbonitrile and Its Derivatives

Direct Synthetic Routes to 1-Phenyl-1H-pyrrole-2-carbonitrile

Direct synthetic routes offer an efficient means to construct the target molecule, often in a single or few steps from acyclic precursors.

Condensation Reactions for Pyrrole (B145914) Ring Formation

The Paal-Knorr synthesis is a foundational method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.orguctm.edu In the context of this compound, this would conceptually involve the reaction of aniline (B41778) with a 1,4-dicarbonyl compound that also contains a nitrile group or a precursor at the C2-position. While direct application to this specific nitrile is less commonly documented, the Paal-Knorr reaction remains a cornerstone for creating substituted pyrroles. uctm.eduresearchgate.netrsc.org The reaction is typically performed under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

Multi-Component Reactions for One-Pot Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, such as this compound. researchgate.netbohrium.comresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. bohrium.com

One notable approach involves a three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and an aniline. nih.gov For instance, reacting an α-hydroxyketone with benzoylacetonitrile (B15868) and an aniline derivative in the presence of an acid catalyst like acetic acid can yield highly functionalized N-substituted 3-cyanopyrroles. nih.govnih.gov This strategy has been successfully applied to the synthesis of various pyrrole-based drug candidates. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Acetic Acid | Ethanol | 70 | 3 | N-substituted 3-cyanopyrrole | High | nih.govnih.gov |

Cyclization Strategies Involving Nitrile Precursors

The synthesis of the pyrrole ring can also be achieved through the cyclization of a linear precursor that already incorporates the essential nitrile group. One such strategy involves the cyclocondensation of enones with aminoacetonitrile, which initially forms 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net These intermediates can then be oxidized to produce 3,5-disubstituted pyrrole-2-carbonitriles. researchgate.net Another approach is the intramolecular cyclization of N-sulfonyl vinylogous carbamates or amides, which can be constructed from components like 2,2-dimethoxyethylamine, sulfonyl chlorides, and alkynes bearing electron-withdrawing groups. nih.gov This modular route allows for significant variability in the substituents on the final pyrrole product. nih.gov

Synthesis via Functional Group Transformations on Pre-formed Pyrrole Systems

An alternative to de novo ring construction is the modification of a pre-formed 1-phenyl-1H-pyrrole ring. This involves introducing the cyano group at the C2 position through various chemical transformations.

Cyanation Reactions on 1-Phenyl-1H-pyrrole Derivatives

Direct cyanation of the 1-phenyl-1H-pyrrole ring is a key method for installing the nitrile functionality. One effective reagent for this transformation is chlorosulfonyl isocyanate (CSI). researchgate.netwipo.int CSI can react with pyrroles, even those bearing electron-withdrawing groups, to form an N-chlorosulfonyl amide intermediate. This intermediate is then readily converted to the corresponding nitrile. researchgate.net This method has been successfully used for the synthesis of pyrrole-3-carbonitriles and can be adapted for 2-cyanation. researchgate.net

Transition metal-catalyzed reactions also provide a powerful tool for cyanation. Palladium-catalyzed cyanation of aryl halides is a well-established method, and similar principles can be applied to heteroaromatic systems. organic-chemistry.org Copper-promoted cyanation has also been developed, offering an alternative catalytic system. For instance, a copper-promoted direct cyanation of N-aryl-indazoles has been reported, where dimethylformamide and ammonium (B1175870) iodide serve as the cyanide source under aerobic conditions. nih.gov Such methods could potentially be adapted for the direct C-H cyanation of 1-phenyl-1H-pyrrole.

Modification of Pyrrole-2-aldehyde Oximes to Pyrrole-2-carbonitriles

A reliable two-step sequence to introduce a nitrile group involves the conversion of an aldehyde to an oxime, followed by dehydration. First, 1-phenyl-1H-pyrrole can be formylated at the 2-position to yield 1-phenyl-1H-pyrrole-2-carbaldehyde. This is often achieved through the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

The resulting aldehyde is then converted to its corresponding aldoxime by reaction with hydroxylamine. The final step is the dehydration of this 1-phenyl-1H-pyrrole-2-carbaldehyde oxime to the target nitrile, this compound. A variety of dehydrating agents can be employed for this transformation under mild conditions. nih.govrsc.org

| Dehydrating Reagent | Base | Solvent | Temperature | Efficacy | Reference |

| BOP | DBU | CH₂Cl₂ | Room Temp | High | nih.gov |

| XtalFluor-E | - | Ethyl Acetate | Room Temp | High (up to 99%) | organic-chemistry.orgorganic-chemistry.org |

| Iron Catalyst | - | - | - | Effective | nih.gov |

| Polyvinylpyrrolidone–Thionyl Chloride | - | - | Mild | High | rsc.org |

This method is advantageous as it often proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org

Catalytic Methodologies in this compound Synthesis

The synthesis of this compound and its derivatives has been significantly advanced through the development of various catalytic methodologies. These approaches offer improved efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for C-N and C-C Bond Formation

Transition metal catalysis plays a pivotal role in the construction of the 1-arylpyrrole-2-carbonitrile scaffold, facilitating the key C-N and C-C bond-forming reactions. Palladium and copper complexes are among the most extensively utilized catalysts in this context.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the synthesis of N-protected 2-arylpyrroles. mdpi.com These reactions typically involve the coupling of an N-protected pyrrole boronic acid or ester with an aryl halide. While not directly forming the nitrile group, this methodology is crucial for establishing the 1-phenylpyrrole (B1663985) core, which can then be subjected to cyanation.

A notable development is the palladium-trifluoroacetate-catalyzed carbo-palladation reaction of N-phenacyl pyrrole-2-carbonitriles with aryl boronic acids. dongguk.edubohrium.com This reaction leads to the formation of functionally diverse pyrrolo[1,2-α]pyrazines, demonstrating the utility of 1-aryl-1H-pyrrole-2-carbonitrile derivatives as synthons for more complex heterocyclic systems. dongguk.edubohrium.comconsensus.app The reaction proceeds smoothly with a broad substrate scope for both the pyrrole-2-carbonitrile (B156044) and the aryl boronic acid components. bohrium.com

Copper-catalyzed reactions are particularly significant for the introduction of the nitrile group (C-CN bond formation) onto the pyrrole ring. Copper-catalyzed cyanation of aryl halides, a reaction with a long history, has been refined to be more efficient and applicable to a wider range of substrates. tezu.ernet.in These methods often utilize copper(I) cyanide or other cyanide sources in the presence of a copper catalyst. Direct C-H cyanation of heterocycles, including pyrroles, using copper catalysts and an oxidant has also emerged as a powerful strategy, offering a more atom-economical approach by avoiding the pre-functionalization of the pyrrole ring.

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of pyrrole derivatives, highlighting the versatility of these methods.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrrole Synthesis

| Catalyst/Reagents | Starting Materials | Product Type | Key Bond Formed | Reference |

| Palladium-trifluoroacetate | N-Phenacyl pyrrole-2-carbonitriles, Aryl boronic acids | Pyrrolo[1,2-α]pyrazines | C-C, C-N | dongguk.edubohrium.com |

| [Rh(nbd)₂]BF₄, PNP(Cy) | Aldehydes, Propargylic amines | N-Boc pyrroles | C-C, C-N | |

| CuI, 1,2-Diamine ligand | Aryl bromides, NaCN | Aryl nitriles | C-CN | tezu.ernet.in |

| Copper catalyst, Iodine oxidant | Aromatic heterocycles | Cyanated heterocycles | C-CN |

Emerging Green Chemistry Approaches in Synthetic Design

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to this compound and its analogs. These efforts aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

One promising approach is the use of less toxic and more readily available starting materials. For instance, a novel synthetic methodology for the preparation of aryl pyrroles has been developed using calcium carbide as an inexpensive and less hazardous primary chemical feedstock in a wet solvent without any metal catalysts. rsc.org This process involves the reaction of calcium carbide with an oxime to generate various pyrrole derivatives in satisfactory yields. rsc.org

Transition-metal-free synthetic strategies are also gaining traction. A mild and metal-free one-pot synthesis of substituted pyrroles has been developed employing an aza-Wittig reaction between chromones and phenacyl azides. acs.org This method offers a broad substrate scope, short reaction times, and high yields without the need for transition metal catalysts. acs.org

Furthermore, the development of reactions that proceed under milder conditions and with higher atom economy contributes to the green synthesis of these compounds. The one-pot synthesis of polyfunctionalized pyrroles from β-nitroacrylates and β-enaminones at room temperature and under solvent- and promoter-free conditions is an excellent example of an eco-friendly approach. nih.gov

The following table highlights some green synthetic approaches for the synthesis of pyrrole derivatives.

Table 2: Green Synthetic Approaches to Pyrrole Derivatives

| Methodology | Key Features | Starting Materials | Product Type | Reference |

| Calcium Carbide Chemistry | Metal-free, inexpensive feedstock | Calcium carbide, Oximes | Aryl pyrroles | rsc.org |

| Aza-Wittig Reaction | Metal-free, one-pot, mild conditions | Chromones, Phenacyl azides | Substituted pyrroles | acs.org |

| Solvent- and Promoter-Free Reaction | Room temperature, high atom economy | β-Nitroacrylates, β-Enaminones | Polyfunctionalized pyrroles | nih.gov |

Regioselectivity and Chemoselectivity Control in Synthetic Pathways

The control of regioselectivity and chemoselectivity is a critical aspect of the synthesis of this compound, as the pyrrole ring possesses multiple reactive sites. The introduction of the nitrile group at the C2-position and the phenyl group at the N1-position requires precise control over the reaction conditions and the choice of reagents.

Regioselective cyanation of the pyrrole ring is a key challenge. Anodic cyanation of 1-arylpyrroles has been shown to be a method for introducing the nitrile group, with the regioselectivity being influenced by the reaction conditions. acs.orgacs.org The use of specific directing groups or pre-functionalization of the pyrrole ring can also guide the cyanation to the desired position. For instance, in the synthesis of 5-aryl-1H-pyrrole-3-carbonitrile derivatives, the strategic use of protecting groups and the order of reactions are crucial for achieving the desired substitution pattern. google.com

Chemoselectivity becomes important when the starting materials or the product contain multiple functional groups that could potentially react. For example, in the palladium-catalyzed synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the C2-position was achieved on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4-position. nih.gov This highlights the importance of catalyst and ligand choice in controlling which part of the molecule reacts.

In the functionalization of the pre-formed this compound, chemoselectivity is also a key consideration. For example, the inherent oxo-group in 2-arylquinolin-4(1H)-ones can direct ruthenium(II)-catalyzed C5 functionalization, showcasing how an existing functional group can control the site of further reactions. acs.org

Stereoselective Synthesis of Chiral 1-Arylpyrrole-2-carbonitrile Derivatives

The synthesis of chiral 1-arylpyrrole-2-carbonitrile derivatives, particularly those exhibiting atropisomerism, has become an area of significant interest due to their potential applications as chiral ligands and in medicinal chemistry. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and in the case of 1-arylpyrroles, this restricted rotation is around the C-N bond connecting the pyrrole and the aryl group.

The development of catalytic atroposelective methods is crucial for accessing enantiomerically pure N-arylpyrroles. One such method involves the dynamic kinetic resolution of N-arylpyrroles. For instance, a highly efficient protocol for the atroposelective synthesis of heterobiaryls with vicinal C-C and N-N diaxes has been established, which can be applied to pyrrole-containing systems. nih.gov

Another approach is the use of chiral catalysts to induce enantioselectivity in the bond-forming reactions that create the chiral axis. The enantioselective N-alkylation of indole (B1671886) and its derivatives, including pyrrole, with aldimines catalyzed by a dinuclear zinc-ProPhenol complex provides access to N-alkylated heterocycles with excellent enantiomeric ratios. nih.gov While this example doesn't directly produce a 1-arylpyrrole, it demonstrates the principle of catalytic enantioselective N-functionalization.

More directly relevant is the atroposelective synthesis of N-arylindoles via enantioselective N-H bond insertion, which could be conceptually extended to pyrroles. Furthermore, a new family of atropisomeric amino alcohols with a 1-phenylpyrrole backbone has been synthesized, starting from an optically active 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid. This work showcases the synthesis and utility of chiral 1-arylpyrrole scaffolds.

The following table provides examples of stereoselective syntheses relevant to chiral 1-arylpyrrole derivatives.

Table 3: Examples of Stereoselective Synthesis of Chiral N-Aryl Heterocycles

| Methodology | Chiral Source/Catalyst | Substrate Type | Product Feature | Reference |

| Dynamic Kinetic Resolution | Quinine-catalyzed allylation or isothiourea-catalyzed acylation | Heterobiaryls | Vicinal C-C and N-N diaxes | nih.gov |

| Enantioselective N-Alkylation | Dinuclear zinc-ProPhenol complex | Indoles, Pyrroles, Carbazoles | N-alkylated heterocycles | nih.gov |

| Atroposelective Synthesis | Optically active starting material | 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid | Atropisomeric 1-phenylpyrrole amino alcohols |

Reactivity and Advanced Organic Transformations of 1 Phenyl 1h Pyrrole 2 Carbonitrile

Reactions Involving the Pyrrole (B145914) Ring System

The pyrrole ring is an aromatic, electron-rich heterocycle that readily undergoes various transformations. Its reactivity is significantly influenced by the substituents at the N1 and C2 positions.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Nucleus

Pyrrole and its derivatives are known to be highly reactive towards electrophiles, often more so than benzene. pearson.comonlineorganicchemistrytutor.com Electrophilic aromatic substitution (EAS) is a fundamental reaction for this class of compounds. The substitution pattern is governed by the ability of the intermediates to stabilize the positive charge that develops during the reaction. For unsubstituted pyrrole, electrophilic attack predominantly occurs at the C2 (or α) position, as the resulting carbocation intermediate can be stabilized by three resonance structures, which is more stable than the intermediate formed from attack at the C3 (or β) position, which has only two resonance contributors. onlineorganicchemistrytutor.com

In 1-phenyl-1H-pyrrole-2-carbonitrile, the C2 position is already occupied. The presence of the electron-withdrawing cyano (-CN) group at this position deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C3 position. Conversely, the nitrogen atom's lone pair continues to supply electron density to the ring, activating it for substitution. The directing influence of these groups suggests that electrophiles will preferentially attack the C5 and C4 positions. Attack at the C5 position is generally favored as the positive charge in the intermediate can be effectively delocalized onto the nitrogen atom without being adjacent to the destabilizing nitrile group.

Common electrophilic substitution reactions applicable to such activated systems include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. uci.edumasterorganicchemistry.com Due to the high reactivity of the pyrrole ring, these reactions often proceed under milder conditions than those required for benzene. pearson.com

Nucleophilic Additions and Substitutions on the Pyrrole Ring

Generally, the electron-rich nature of the pyrrole ring makes it resistant to nucleophilic attack. However, the strongly electron-withdrawing nitrile group at the C2 position can render the ring susceptible to nucleophilic addition or substitution reactions under certain conditions.

Nucleophilic aromatic substitution (SNAr) could be feasible if a suitable leaving group were present at another position on the ring, as the nitrile group would help to stabilize the negative charge of the Meisenheimer complex intermediate. Without a leaving group, direct nucleophilic addition to the pyrrole ring is rare but could be induced with highly reactive nucleophiles. Such reactions often require activation of the ring, and the resulting adducts may undergo subsequent transformations to regain aromaticity. For instance, the addition of a nucleophile to a carbonyl compound, which can include heterocyclic aldehydes, is a well-established process. youtube.com

Cycloaddition Reactions and Annulation Strategies

The pyrrole ring can participate as a 4π-electron component (a diene) in cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition. nih.govlibretexts.orgrsc.org This reactivity allows for the construction of complex, fused heterocyclic systems. The viability of this compound as a diene would be influenced by its substituents. The N-phenyl group may sterically hinder the approach of a dienophile, while the C2-nitrile group electronically modifies the diene system. Intramolecular Diels-Alder reactions, where the dienophile is tethered to the pyrrole ring, can be a powerful strategy for synthesizing fused benzonitriles. mdpi.com

Annulation strategies provide another route to extend the heterocyclic core. For example, palladium-catalyzed [4+1] annulation reactions are used to synthesize highly substituted pyrroles from α-alkenyl-dicarbonyl compounds and primary amines. mdpi.com While this describes the formation of a pyrrole ring, similar principles of metal-catalyzed ring-forming reactions could potentially be applied to this compound to build additional rings onto the existing framework. Another approach involves [4+1] cycloadditions using fused 1H-pyrrole-2,3-diones with diazo compounds to create spiro-annulated systems. beilstein-journals.org

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, esters, and amines.

Hydrolysis and Related Derivatizations to Carboxylic Acids, Amides, and Esters

The hydrolysis of nitriles is a common and effective method for preparing carboxylic acids. The reaction can be performed under either acidic or basic conditions and typically proceeds via an amide intermediate. chemistrysteps.comlibretexts.orgchemguide.co.uk

Under acidic conditions, the nitrile is heated with a strong acid like hydrochloric acid. chemguide.co.ukcommonorganicchemistry.com The nitrogen atom is first protonated, increasing the electrophilicity of the nitrile carbon, which is then attacked by water. libretexts.org This leads to the formation of 1-phenyl-1H-pyrrole-2-carboxamide, which is subsequently hydrolyzed further to yield 1-phenyl-1H-pyrrole-2-carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521). chemguide.co.ukcommonorganicchemistry.com The hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com This process initially forms the salt of the carboxylic acid (e.g., sodium 1-phenyl-1H-pyrrole-2-carboxylate) and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

The intermediate amide, 1-phenyl-1H-pyrrole-2-carboxamide, can be isolated as the main product by using milder reaction conditions, for example, by using alkaline hydrogen peroxide. commonorganicchemistry.comresearchgate.net The resulting 1-phenyl-1H-pyrrole-2-carboxylic acid can be further converted into esters through standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst. google.com

| Transformation | Reagents & Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Nitrile to Carboxylic Acid (Acid-Catalyzed) | Dilute HCl or H₂SO₄, heat under reflux. | 1-Phenyl-1H-pyrrole-2-carboxamide | 1-Phenyl-1H-pyrrole-2-carboxylic acid | libretexts.orgchemguide.co.uk |

| Nitrile to Carboxylate Salt (Base-Catalyzed) | Aqueous NaOH or KOH, heat under reflux. | 1-Phenyl-1H-pyrrole-2-carboxamide | Sodium 1-phenyl-1H-pyrrole-2-carboxylate | chemistrysteps.comchemguide.co.uk |

| Nitrile to Amide | Alkaline H₂O₂, mild heating. | - | 1-Phenyl-1H-pyrrole-2-carboxamide | commonorganicchemistry.com |

| Carboxylic Acid to Ester | Alcohol (R'-OH), acid catalyst (e.g., H₂SO₄), heat. | - | Alkyl 1-phenyl-1H-pyrrole-2-carboxylate | google.com |

Reduction Reactions to Amines

The reduction of the nitrile group provides a direct route to primary amines. This transformation can be achieved using several powerful reducing agents. chemguide.co.uk

A common method is the use of lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an aqueous workup. chemguide.co.ukyoutube.com This strong reducing agent effectively reduces the carbon-nitrogen triple bond to a C-N single bond, yielding (1-phenyl-1H-pyrrol-2-yl)methanamine. Another powerful reagent is diisopropylaminoborane, which can reduce a wide variety of nitriles to primary amines. organic-chemistry.org

Catalytic hydrogenation is another widely used and economical method. wikipedia.org This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. chemguide.co.ukwikipedia.org This process also affords the primary amine, (1-phenyl-1H-pyrrol-2-yl)methanamine. Care must be taken during catalytic hydrogenation as side reactions can sometimes lead to the formation of secondary and tertiary amines. wikipedia.org

Partial reduction of the nitrile to an aldehyde, 1-phenyl-1H-pyrrole-2-carbaldehyde, is also possible using specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by hydrolytic workup. youtube.comwikipedia.org

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in diethyl ether. 2. Aqueous workup. | (1-Phenyl-1H-pyrrol-2-yl)methanamine (Primary Amine) | chemguide.co.ukyoutube.com |

| Catalytic Hydrogenation | H₂, Pd, Pt, or Ni catalyst, elevated temperature and pressure. | (1-Phenyl-1H-pyrrol-2-yl)methanamine (Primary Amine) | wikipedia.org |

| Diisobutylaluminium Hydride (DIBAL-H) | 1. DIBAL-H at low temperature. 2. Hydrolytic workup. | 1-Phenyl-1H-pyrrole-2-carbaldehyde (Aldehyde) | youtube.comwikipedia.org |

| Diisopropylaminoborane | Catalytic LiBH₄ | (1-Phenyl-1H-pyrrol-2-yl)methanamine (Primary Amine) | organic-chemistry.org |

Conversion to Aldehydes and Ketones

The nitrile group of this compound can be transformed into valuable carbonyl functionalities, such as aldehydes and ketones. A primary method for the partial reduction of nitriles to aldehydes is the use of diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comwikipedia.org This reaction is typically conducted at low temperatures to prevent over-reduction to the corresponding amine. masterorganicchemistry.com The mechanism involves the coordination of the Lewis acidic DIBAL-H to the nitrile nitrogen, followed by hydride transfer to the carbon atom. The resulting imine-aluminum complex is then hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.com

Another established method for this conversion is the Stephen aldehyde synthesis. byjus.com This reaction employs tin(II) chloride and hydrochloric acid to reduce the nitrile to an iminium salt, which is subsequently hydrolyzed to the aldehyde. byjus.com This method is generally more effective for aromatic nitriles. byjus.com

The following table summarizes the common reagents and conditions for the conversion of nitriles to aldehydes.

Table 1: Reagents and Conditions for Nitrile to Aldehyde Conversion

| Reaction Name | Reagents | Typical Conditions |

| DIBAL-H Reduction | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) followed by aqueous workup |

| Stephen Aldehyde Synthesis | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | Anhydrous solvent, followed by aqueous hydrolysis |

Nitrile Alkylation and Related Transformations

Alkylation of the carbon atom alpha to the nitrile group in this compound presents a synthetic challenge. The acidity of the C-H bond at the 2-position of the pyrrole ring is not typically sufficient for deprotonation under standard basic conditions, making direct alkylation difficult. The electron-withdrawing nature of the nitrile group can, in some contexts, facilitate the formation of a stabilized carbanion, but the aromaticity of the pyrrole ring system complicates this reactivity. More specialized techniques, potentially involving strong bases or transition metal catalysis, would likely be required to achieve this transformation.

Reactivity of the Phenyl Substituent and its Influence on the Pyrrole Core

Halogenation: The halogenation of N-phenylpyrroles can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively. researchgate.net The regioselectivity of the halogenation on the phenyl ring will be directed to the ortho and para positions. acs.org

Nitration: Nitration of the phenyl ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction is expected to yield a mixture of ortho- and para-nitro substituted products.

Sulfonation: Aromatic sulfonation can be carried out using fuming sulfuric acid or chlorosulfuric acid. wikipedia.org This reaction is reversible, which can be a useful feature in synthetic strategies. wikipedia.org The sulfonic acid group will be introduced at the para-position of the phenyl ring. researchgate.net

Table 2: Electrophilic Substitution Reactions on the Phenyl Ring

| Reaction | Reagent(s) | Expected Product(s) |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | ortho- and para-Halophenyl derivatives |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | ortho- and para-Nitrophenyl derivatives |

| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | para-Sulfophenyl derivative |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. By first introducing a halogen onto the phenyl ring of this compound, a variety of subsequent coupling reactions can be performed.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org A halogenated this compound could be coupled with various aryl or vinyl boronic acids to generate biaryl or vinyl-substituted derivatives. mdpi.comnih.govnih.gov

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.orgyoutube.com This reaction would allow for the introduction of an alkynyl group onto the phenyl ring of the title compound. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. iitk.ac.inwikipedia.orgorganic-chemistry.orgpearson.com A halogenated this compound could be reacted with various alkenes to introduce vinyl groups onto the phenyl ring. nih.gov

Stille Reaction: The Stille reaction couples an organotin compound with an organohalide using a palladium catalyst. libretexts.orgwikipedia.org This reaction offers a broad scope for the coupling partners. organic-chemistry.orgresearchgate.net A stannylated derivative of this compound could be prepared and coupled with various organic halides.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System |

| Suzuki | Organoboron reagent + Organohalide | Palladium catalyst, Base |

| Sonogashira | Terminal alkyne + Organohalide | Palladium catalyst, Copper co-catalyst, Base |

| Heck | Alkene + Organohalide | Palladium catalyst, Base |

| Stille | Organotin reagent + Organohalide | Palladium catalyst |

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The transformations of this compound are governed by well-established reaction mechanisms.

The electrophilic substitution reactions on the phenyl ring proceed through a classic electrophilic aromatic substitution (EAS) mechanism. nih.govmasterorganicchemistry.com This involves the initial attack of the electrophile by the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com The regioselectivity is dictated by the directing effects of the substituents on the ring.

The palladium-catalyzed cross-coupling reactions share a common catalytic cycle involving three key steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium(II) complex. youtube.comlibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. youtube.comlibretexts.org

The specific details of the transmetalation step vary depending on the organometallic reagent used in each named reaction (e.g., organoboron in Suzuki, organotin in Stille). organic-chemistry.orglibretexts.org

Transition State Analysis of this compound: A Theoretical Perspective

General principles of reactivity for pyrrole systems and related nitrile-containing compounds can, however, provide a foundational understanding. For instance, the reactivity of pyrrole derivatives in pericyclic reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, is heavily influenced by the nature and position of substituents on the pyrrole ring. These substituents can alter the electronic properties and steric hindrance of the diene or dipolarophile system, thereby affecting the energy and geometry of the transition state.

Furthermore, studies on the cycloaddition reactions of other substituted pyrroles, like 2-nitro-1H-pyrrole with isoprene, have been investigated using DFT. These studies analyze the chemo- and regioselectivity of the reaction by examining the activation barriers of different possible pathways. The transition states are characterized by their geometries and the degree of bond formation.

[4+2] Cycloadditions (Diels-Alder Reactions): Investigating its reactivity as a diene with various dienophiles. The analysis would focus on the synchronicity of the bond formation and the influence of the phenyl and cyano groups on the activation energy and stereoselectivity.

[3+2] Cycloadditions: Exploring its potential as a dipolarophile in reactions with various 1,3-dipoles. Transition state analysis would be crucial to predict the regioselectivity of such reactions.

The tables below conceptualize the type of data that would be generated from such a computational study.

Table 1: Hypothetical Transition State Geometries for a [4+2] Cycloaddition Reaction

| Parameter | Reactant 1 (this compound) | Reactant 2 (Dienophile) | Transition State | Product |

| C2-C(dienophile) | --- | --- | d₁ (Å) | Bonded |

| C5-C(dienophile) | --- | --- | d₂ (Å) | Bonded |

| Dihedral Angle (Ph-Pyrrole) | θ₁ (°) | --- | θ₂ (°) | θ₃ (°) |

This table would detail the key bond distances (d₁, d₂) and dihedral angles (θ) that define the geometry of the molecules as they approach the transition state and proceed to the product.

Table 2: Hypothetical Calculated Activation Energies for Competing Pathways

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| Exo Approach | DFT (e.g., B3LYP) | e.g., 6-311+G(d,p) | e.g., PCM (Toluene) | Calculated Value |

| Endo Approach | DFT (e.g., B3LYP) | e.g., 6-311+G(d,p) | e.g., PCM (Toluene) | Calculated Value |

This table would present the calculated energy barriers for different stereochemical pathways, allowing for the prediction of the major product.

Spectroscopic and Structural Elucidation Techniques for 1 Phenyl 1h Pyrrole 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Phenyl-1H-pyrrole-2-carbonitrile. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Two-dimensional (2D) NMR techniques further refine the structural assignment by revealing correlations between different nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 1-phenylpyrrole (B1663985), shows distinct signals for the protons on both the phenyl and pyrrole (B145914) rings. The phenyl protons typically appear as a multiplet in the aromatic region (around 7.0-7.5 ppm), while the pyrrole protons resonate at slightly different chemical shifts, allowing for their specific assignment. chemicalbook.com For instance, in 1-phenylpyrrole, the protons at positions 2 and 5 of the pyrrole ring are observed at approximately 7.08 ppm, while the protons at positions 3 and 4 are found at around 6.34 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, benzyl (B1604629) 2-phenyl-1H-pyrrole-1-carboxylate, the carbon signals are well-resolved, with the phenyl and pyrrole carbons appearing in the aromatic region (typically 110-140 ppm). mdpi.com The nitrile carbon in this compound would be expected to have a characteristic chemical shift in the range of 115-125 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl and pyrrole rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

Table 1: Representative ¹H NMR Spectral Data for a Related Pyrrole Derivative

| Proton | Chemical Shift (ppm) |

|---|---|

| Phenyl-H | 7.2-7.4 (multiplet) |

| Pyrrole-H (α) | ~7.08 |

| Pyrrole-H (β) | ~6.34 |

Data based on 1-phenylpyrrole. chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for a Related Pyrrole Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| Phenyl-C | 125-144 |

| Pyrrole-C (α) | ~128 |

| Pyrrole-C (β) | ~110 |

| Nitrile-C | ~115-125 (expected) |

Data based on benzyl 2-phenyl-1H-pyrrole-1-carboxylate and general nitrile chemical shifts. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic feature in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. For the related compound pyrrole-2-carbonitrile (B156044), a nitrile stretch is observed. sigmaaldrich.comsigmaaldrich.com

Other key absorption bands include:

Aromatic C-H stretching: These vibrations from both the phenyl and pyrrole rings are typically observed above 3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching of the carbon-nitrogen bonds within the pyrrole ring and the bond connecting the phenyl group to the pyrrole nitrogen also produce characteristic signals.

For instance, the IR spectrum of the related compound benzyl 2-phenyl-1H-pyrrole-1-carboxylate shows bands at 3056 and 3035 cm⁻¹ (aromatic C-H), and multiple bands in the 1450-1600 cm⁻¹ region for C=C stretching. mdpi.com Similarly, the IR spectrum of 1-phenylpyrrole displays characteristic absorptions for the phenyl and pyrrole moieties. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2200-2260 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400-1600 |

| Pyrrole N-H (if present) | Stretching | ~3400 |

Data compiled from general IR spectroscopy principles and related compounds. mdpi.comsigmaaldrich.comnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound. This information is crucial for confirming the molecular formula and gaining insights into the compound's structure.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₁₁H₈N₂), the expected molecular weight is approximately 168.19 g/mol .

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways may involve the loss of the nitrile group (CN), the phenyl group (C₆H₅), or cleavage of the pyrrole ring.

For example, the mass spectrum of the related compound 1-phenylpyrrole shows a prominent molecular ion peak at m/z 143, corresponding to its molecular weight. chemicalbook.comnist.gov The fragmentation pattern of this compound includes signals corresponding to the loss of various fragments, providing clues to its structure. chemicalbook.com Similarly, the mass spectrum of 2-phenyl-1H-pyrrole also shows a molecular ion at m/z 143. nist.gov

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different energy levels within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated π-electron system, which extends over both the phenyl and pyrrole rings. These transitions are typically of the π → π* type.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

A hypothetical X-ray diffraction study of this compound would be expected to reveal the relative orientation of the phenyl and pyrrole rings. The planarity of the pyrrole ring and the dihedral angle between the two rings are key structural parameters that would be determined. This information is crucial for understanding the steric and electronic interactions within the molecule.

Advanced Spectroscopic Methods for Conformational and Dynamic Studies

Advanced spectroscopic methods can provide deeper insights into the conformational preferences and dynamic behavior of this compound. These techniques go beyond static structural determination and explore the molecule's behavior in solution.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be combined with experimental NMR data to study the conformational landscape of pyrrole derivatives. nih.gov For example, in pyrrole-2-carbaldehyde oxime, a combination of NMR studies and theoretical calculations was used to determine the preferred conformation and the nature of intramolecular hydrogen bonds. nih.gov

These advanced studies can help to understand the rotational barrier around the C-N bond connecting the phenyl and pyrrole rings, as well as any conformational isomers that may exist in equilibrium. This information is valuable for understanding how the molecule's shape influences its properties and reactivity.

Computational and Theoretical Investigations of 1 Phenyl 1h Pyrrole 2 Carbonitrile

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for determining the three-dimensional arrangement of atoms in a molecule and the rotational barriers between different conformations. researchgate.net For molecules with multiple aromatic rings, like 1-Phenyl-1H-pyrrole-2-carbonitrile, a key factor influencing its electronic properties is the dihedral angle, or twist, between the rings. researchgate.net

Theoretical studies on the related molecule, 2-phenylpyrrole, have shown that methods like MP2, DFT, and AM1 calculate the dihedral angle between the phenyl and pyrrole (B145914) rings to be in the range of 24 to 35 degrees in the neutral state. researchgate.net These calculations also reveal that the molecule is not planar, with energy barriers for rotation around the bond connecting the two rings. researchgate.net The perpendicular arrangement of the rings represents a higher energy state. researchgate.net

Below is a table showcasing typical calculated geometrical parameters for a related pyrrole derivative, which provides a basis for understanding the structure of this compound.

| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-311G(d,p)) |

| Bond Length | C-N (Pyrrole) | ~1.38 Å |

| C=C (Pyrrole) | ~1.37 Å | |

| C-C (Pyrrole) | ~1.42 Å | |

| C-C (Phenyl) | ~1.39 - 1.40 Å | |

| C-CN | ~1.43 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | C-N-C (Pyrrole) | ~108° |

| N-C-C (Pyrrole) | ~109° | |

| C-C-C (Pyrrole) | ~107° | |

| Dihedral Angle | Phenyl-Pyrrole | ~24-35° |

Note: The values presented are illustrative and based on calculations for similar structures. Actual values for this compound may vary.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Molecular Orbital Theory, Natural Bond Orbital analysis, and Electrostatic Potential mapping provide a detailed picture of electron distribution and its implications.

Molecular Orbital Theory (HOMO-LUMO analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com

For pyrrole-containing compounds, the HOMO-LUMO gap can be influenced by substituents. researchgate.net For instance, in some succinimide (B58015) derivatives, unsubstituted compounds exhibit a larger HOMO-LUMO energy gap compared to their substituted counterparts. researchgate.net The introduction of additional phenyl rings can also lower the LUMO energy. researchgate.net

| Orbital | Property | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| HOMO-LUMO Gap | Energy difference (ΔE) | Chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding within a molecule, translating complex wavefunctions into familiar Lewis structures with lone pairs and bonds. wisc.edunih.gov This method investigates interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions, which reveals the extent of intramolecular charge transfer. researchgate.net

NBO analysis can identify key orbital interactions that contribute to the stability of the molecule. For example, in pyrrole derivatives, delocalization of electron density from lone pairs on the nitrogen atom to antibonding orbitals of adjacent carbon-carbon bonds (n -> σ*) can be a significant stabilizing factor. nih.gov The polarization of the natural hybrid orbitals provides insights into the covalent or ionic character of the bonds. wisc.edu

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of near-zero potential. wolfram.com

For a molecule like this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to the lone pair of electrons, making it a likely site for electrophilic interaction. The hydrogen atoms of the phenyl and pyrrole rings would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Theoretical Prediction of Reactivity and Reaction Sites

Computational methods can also predict the reactivity of a molecule and identify the most probable sites for chemical reactions.

Global and Local Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a general measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, on the other hand, pinpoint specific reactive sites within the molecule. These are often calculated using Fukui functions, which indicate the change in electron density at a particular point when an electron is added or removed.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to act as an electrophile |

These computational and theoretical investigations provide a comprehensive understanding of the intrinsic properties of this compound, laying a foundation for predicting its behavior in various chemical environments and guiding further experimental studies.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Understanding the chemical reactivity of this compound requires a detailed knowledge of the potential reaction pathways and their associated energy barriers. Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone of such investigations. These methods allow for the mapping of the potential energy surface of a reaction, identifying stable reactants, products, and the high-energy transition states that connect them.

The feasibility of a chemical reaction is largely determined by its activation energy (often expressed as the Gibbs free energy of activation, ΔG‡), which represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can predict these barriers, offering a window into reaction kinetics and mechanism. researchgate.netrsc.org For instance, in reactions involving pyrrole derivatives, DFT has been used to elucidate the favorability of different pathways, such as C-H insertion or cyclopropanation, by comparing their respective activation barriers. researchgate.net The pathway with the lowest energy barrier is typically the most likely to occur.

While specific DFT studies on the reaction mechanisms of this compound are not prevalent in public literature, the methodology remains robust. A typical computational study would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, products, and transition states.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Energy Calculation: Determining the relative energies to construct a reaction energy profile.

This profile reveals whether a reaction is thermodynamically favorable (products are lower in energy than reactants) and kinetically viable (the activation barrier is surmountable under reaction conditions).

Table 1: Illustrative Example of Calculated Energy Profile Data for a Hypothetical Reaction

This table demonstrates the type of data generated from a DFT study of a reaction mechanism. The values are for illustrative purposes only.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at their optimized geometry. |

| Transition State | +22.5 | The highest energy point along the reaction coordinate (Activation Barrier). |

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., TD-DFT for UV-Vis)

Computational methods are highly effective in predicting spectroscopic properties, providing a means to interpret and verify experimental data. Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.netmdpi.com

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (a measure of transition probability). researchgate.net These theoretical spectra can then be compared with experimentally measured spectra. A close correlation between the two builds confidence in the structural assignment and the computational model. Studies on related heterocyclic compounds often show that theoretical λmax values are in good agreement with experimental data, sometimes with a predictable, systematic deviation. mdpi.com

The choice of the exchange-correlation functional (e.g., B3LYP, CAM-B3LYP, PBE0) and the basis set (e.g., 6-311+G(d,p)) is crucial for accuracy. mdpi.comacs.org Different functionals may be better suited for describing different types of electronic transitions, such as local excitations versus charge-transfer states. acs.org For example, TD-DFT calculations on pyrrole derivatives have shown that the main absorption bands can be assigned to specific electronic transitions, such as π → π* transitions corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

Table 2: Representative Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax)

This table illustrates how theoretical data is correlated with experimental findings for pyrrole-related structures. The data is representative.

| Compound System | Experimental λmax (nm) | Calculated λmax (nm) | Assigned Transition |

|---|---|---|---|

| Pyrrole Derivative A | 350 | 355 | HOMO → LUMO (π → π*) |

Molecular Dynamics Simulations to Understand Dynamic Behavior

While DFT and TD-DFT are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to observe molecular behavior on timescales from picoseconds to microseconds. mdpi.com

For a molecule like this compound, MD simulations can be used to explore several aspects:

Conformational Flexibility: The phenyl and pyrrole rings are connected by a single bond, and MD simulations can explore the rotational dynamics around this bond and the preferred orientations (conformations) of the molecule in different environments (e.g., in solution).

Intermolecular Interactions: MD can simulate how the molecule interacts with solvent molecules or other solutes. In studies of similar small aromatic molecules, simulations have revealed preferred orientations, such as T-shaped or parallel-displaced stacking, driven by non-covalent interactions. nih.govrsc.org

Binding to Biological Targets: If the molecule is being investigated as a potential drug, MD simulations can model its interaction with a target protein. These simulations can reveal the binding mode, identify key interacting amino acid residues, and estimate the stability of the molecule-protein complex. rsc.org The binding free energy can be calculated from the simulation trajectory to predict binding affinity. strath.ac.uk

Table 3: Typical Parameters Analyzed from a Molecular Dynamics Simulation

This table outlines common outputs from MD simulations used to understand the dynamic behavior of a molecule, for instance, in a binding study.

| Parameter | Description | Insight Gained |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time from a reference structure. | Stability of the molecule's conformation or its binding pose within a protein. |

| Hydrogen Bonds | Tracks the formation and lifetime of hydrogen bonds between the molecule and its environment. | Specificity and strength of interactions. |

| Binding Free Energy (e.g., MM/GBSA) | An estimation of the energy released upon binding of the molecule to a receptor. | Prediction of binding affinity and potency. |

Advanced Research Perspectives and Future Directions in 1 Phenyl 1h Pyrrole 2 Carbonitrile Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of the pyrrole (B145914) nucleus is a well-established field, yet the quest for more efficient, atom-economical, and environmentally benign methods continues. Future research is geared towards developing novel synthetic pathways that offer improvements over classical methods like the Paal-Knorr or Hantzsch syntheses, which can be limited by harsh conditions or low yields.

One promising direction is the use of multi-component reactions (MCRs) . A concise, one-step synthesis of N-substituted 2,3,5-functionalized pyrroles has been developed using α-hydroxyketones, 3-oxobutanenitrile, and various anilines. nih.govsigmaaldrich.com This approach allows for the rapid generation of a library of pyrrole analogues by simply varying the substrates. nih.govsigmaaldrich.com

Cascade reactions catalyzed by transition metals are also a major focus. A notable example is the synthesis of N-aryl pyrroles from nitroarenes using a heterogeneous cobalt catalyst. uni.lu This process combines the reduction of the nitro group and subsequent condensation in a single operation, utilizing benign reductants like dihydrogen or formic acid under solvent-free conditions. uni.lu

| Reaction Type | Key Reactants | Catalyst/Conditions | Advantage |

| Three-Component | α-Hydroxyketone, 3-Oxobutanenitrile, Aniline (B41778) | Acetic acid, 70°C | High conciseness, builds library of analogues nih.govsigmaaldrich.com |

| Cascade Synthesis | Nitroarene, 2,5-Dimethoxytetrahydrofuran | Heterogeneous Cobalt (Co/NGr-C@SiO2-L), H2 or HCOOH | Use of benign reductants, solvent-free uni.lu |

| Green Synthesis | Amine, 2-Bromoacetophenone, Dialkyl acetylenedicarboxylate | ZnO nanostructures, Solvent-free | Cheaper catalyst, good yields, catalyst reusable rsc.org |

Development of Catalyst Systems for Selective Transformations

Catalysis is central to unlocking the full potential of 1-Phenyl-1H-pyrrole-2-carbonitrile and its derivatives. Research is focused on creating highly selective and efficient catalyst systems for both its synthesis and subsequent functionalization.

Heterogeneous catalysts are gaining traction due to their ease of separation and recyclability. A bifunctional cobalt-based catalyst on a silica (B1680970) support (Co/NGr-C@SiO2-L) has proven effective for the cascade synthesis of pyrroles from nitroarenes. uni.lu This robust catalyst can be reused multiple times without a significant drop in activity, making the process more economical and sustainable. uni.lu

The 1-phenylpyrrole (B1663985) skeleton itself is being used to create new chiral organocatalysts . Atropisomeric amino alcohols derived from a 1-phenylpyrrole backbone have been synthesized and successfully applied as catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. cymitquimica.com Furthermore, these atropisomeric derivatives have been tested as organocatalysts in Michael addition reactions, demonstrating the potential of this scaffold in asymmetric synthesis. ambeed.com

A wide array of homogeneous transition-metal catalysts are being explored for various pyrrole syntheses. mdpi.com These include systems based on palladium, ruthenium, iron, manganese, copper, and silver, which can catalyze diverse transformations such as domino C-N coupling/hydroamination reactions and oxidative cyclizations. mdpi.com Manganese-catalyzed dehydrogenative coupling of amino alcohols with keto esters represents a newer, efficient route to highly functionalized pyrroles. mdpi.com

Design of Supramolecular Assemblies Incorporating this compound

The rigid, planar structure of the 1-phenyl-pyrrole core makes it an excellent candidate for designing ordered supramolecular structures through crystal engineering. While research on the specific 2-carbonitrile derivative is emerging, studies on closely related analogues provide a strong foundation for future work.

For this compound, the nitrile group (-C≡N) is a key functional handle. It is a known hydrogen bond acceptor and its polarity can influence intermolecular interactions. Future research will likely focus on exploiting the hydrogen bonding capabilities between the pyrrole C-H or phenyl C-H donors and the nitrogen of the nitrile group to guide the self-assembly of novel supramolecular architectures. The interplay of these weak interactions with potential π-π stacking from the aromatic rings could lead to complex and functional solid-state materials.

Investigation of its Role as a Ligand in Coordination Chemistry

The nitrogen atoms within the this compound framework make it a prime candidate for use as a ligand in coordination chemistry. The pyrrole nitrogen, and particularly the nitrile nitrogen, can act as donor sites for metal ions, enabling the construction of diverse metal complexes.

The core scaffold has been elaborated to create sophisticated ligands for catalysis and materials science. For instance, PNP pincer ligands , which feature a central anionic pyrrole moiety linked to two phosphine (B1218219) donors, form stable five-membered chelates upon coordination to a metal. These have been used to synthesize complexes with Group 4 metals like titanium, zirconium, and hafnium.

Furthermore, new tridentate pyrrole-based ligands have been synthesized and complexed with first-row transition metals such as copper(II) and nickel(II). nih.gov The development of atropisomeric 1-phenylpyrrole derivatives has also yielded a new class of chiral ligands , which are crucial for asymmetric catalysis. cymitquimica.com The chemical role of these ligands is to create a specific coordination environment around a metal center, thereby influencing the steric and electronic properties that dictate the outcome of a catalytic reaction.

Theoretical Guided Chemical Synthesis and Discovery

Computational chemistry is becoming an indispensable tool for predicting the properties of 1-phenyl-pyrrole derivatives and guiding their synthesis. Theoretical calculations provide insights into molecular structure, stability, and reactivity that can be difficult to obtain experimentally.

Ab initio calculations have been employed to clarify the equilibrium conformation of newly synthesized pyrrole compounds. For more complex systems, such as atropisomeric 1-phenylpyrroles, computational methods are crucial. The significant energy barrier to rotation around the C-N bond, which gives rise to stable, separable enantiomers, has been studied using both experimental and computational approaches. ambeed.com These theoretical models help predict the stability of atropisomers and guide the synthesis of enantiomerically pure compounds for applications in chiral catalysis. ambeed.com

Predicted properties, such as collision cross-section values, can also be calculated, providing valuable data for analytical characterization. As computational power increases, theoretical screening of potential synthetic routes and prediction of reaction outcomes will play an even greater role in the discovery of new transformations and molecules.

Strategic Applications in Materials Science as Chemical Building Blocks

The this compound scaffold is a valuable chemical building block for the strategic construction of advanced organic materials. Its utility lies in its rigid structure and the reactive handles that allow for its incorporation into larger, functional systems, without focusing on the final material's performance.

This pyrrole unit serves as a key precursor in the synthesis of more complex heterocyclic structures. For example, 2-arylpyrroles are known intermediates in the creation of BODIPY dyes , a class of fluorescent molecules with applications in imaging and sensing. The fundamental structure of the pyrrole is essential for forming the core of the dye molecule.

In the field of organic electronics, pyrrole intermediates are critical for building larger conjugated systems. A notable application is in the synthesis of tetrabenzoporphyrin (TBP) precursors. TBP is a material used in organic electronic devices, and its synthesis relies on the initial construction of a pyrrole-based intermediate which is then used to assemble the final macrocycle. Similarly, pyrroles in general are used as linker units in the construction of one-dimensional coordination polymers , where they act as the N-donor building blocks connecting metal centers. The nitrile group on the 2-position offers a site for further chemical elaboration, enhancing its versatility as a foundational block in materials synthesis.

Uncharted Reactivity and Complex Transformations

Beyond established synthetic routes, research is venturing into uncharted areas of reactivity for the 1-phenyl-pyrrole core to uncover complex and novel chemical transformations.

The study of chemo- and stereoselectivity in reactions offers a pathway to new molecular architectures. For example, the reaction of certain 1-substituted pyrroles with trifluoroacetic anhydride (B1165640) can proceed with high selectivity, involving either the free α-position of the pyrrole ring or both the pyrrole and a side chain, depending on the reaction stoichiometry. This ability to control the site of reactivity is key to complex molecule synthesis.

Exploration of reactions involving unique intermediates is another frontier. Some multi-component syntheses of pyrroles are believed to proceed through the in situ generation of transient species like imino analogues of münchnones . mdpi.com Understanding and controlling the formation and subsequent reactions of such highly reactive intermediates could open doors to entirely new classes of pyrrole derivatives and other heterocyclic systems. The further functionalization of the nitrile group through cycloadditions or nucleophilic additions also presents a wide field for discovering new transformations.

Q & A

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected regioselectivity) can arise from solvent effects or transition-state stabilization not captured in gas-phase DFT calculations. Address this by: (i) Performing solvent-modeled DFT (e.g., PCM or SMD solvation models ). (ii) Validating with kinetic studies (e.g., monitoring intermediates via LC-MS). (iii) Cross-referencing crystallographic data (e.g., bond angles from SHELX-refined structures ).

Q. How can the compound’s potential as a pharmacophore be systematically explored?

- Methodological Answer : (i) Fragment-based screening : Use SPR (Surface Plasmon Resonance) to identify binding fragments. (ii) ADMET profiling : Predict pharmacokinetics with SwissADME or ProTox-II, focusing on CYP450 interactions and blood-brain barrier permeability. (iii) In vivo efficacy : Test in rodent models (e.g., anti-inflammatory activity via carrageenan-induced paw edema assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.